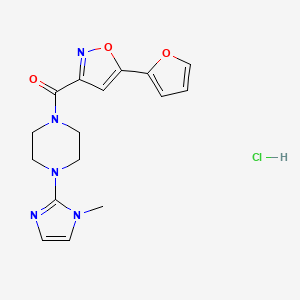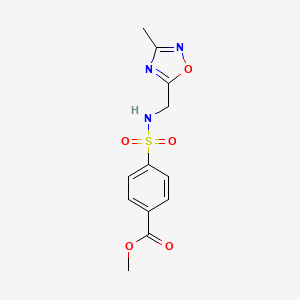
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride, also known as EMSAM, is a monoamine oxidase inhibitor (MAOI) used in the treatment of major depressive disorder. This compound has been extensively studied for its therapeutic potential and has shown promising results in preclinical and clinical studies.
Wirkmechanismus
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride is a selective and irreversible inhibitor of monoamine oxidase type A (MAO-A). MAO-A is an enzyme that breaks down monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, (1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride increases the levels of these neurotransmitters in the brain, which can improve mood and alleviate symptoms of depression.
Biochemical and Physiological Effects:
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride has been shown to increase the levels of monoamine neurotransmitters in the brain, which can improve mood and alleviate symptoms of depression. The compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders. (1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride has been shown to have a long half-life, which allows for once-daily dosing.
Vorteile Und Einschränkungen Für Laborexperimente
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride has several advantages for lab experiments. It has a well-established synthesis method and has been extensively studied for its therapeutic potential. The compound has also been shown to have a long half-life, which allows for once-daily dosing. However, (1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride is a selective and irreversible inhibitor of MAO-A, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride. One area of research is the development of new MAO inhibitors with improved selectivity and potency. Another area of research is the investigation of the neuroprotective effects of (1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride and its potential use in the treatment of neurodegenerative disorders. Additionally, the use of (1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride in combination with other antidepressants is an area of research that may lead to improved treatment outcomes.
Synthesemethoden
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride is synthesized by the reaction of (1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine with hydrochloric acid. The reaction takes place at low temperature and yields a white crystalline solid. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride has been extensively studied for its therapeutic potential in the treatment of major depressive disorder. It has been shown to be effective in both preclinical and clinical studies. The compound has also been studied for its potential use in the treatment of other neuropsychiatric disorders, such as anxiety disorders and Parkinson's disease.
Eigenschaften
IUPAC Name |
(1R,2S,3R)-3-ethoxy-2-methylsulfanylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS.ClH/c1-3-9-6-4-5(8)7(6)10-2;/h5-7H,3-4,8H2,1-2H3;1H/t5-,6-,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJGYLGITNCFBO-IXUZKAFRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1SC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@H]([C@@H]1SC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B2995044.png)
![[3-(dibutylcarbamoyl)phenyl]boronic Acid](/img/structure/B2995045.png)
![2-((3-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2995046.png)
![2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2995048.png)
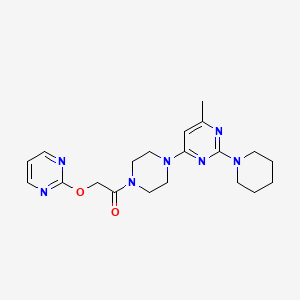
![N-(4-acetylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2995050.png)

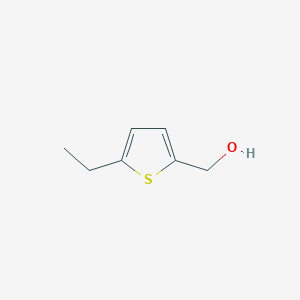
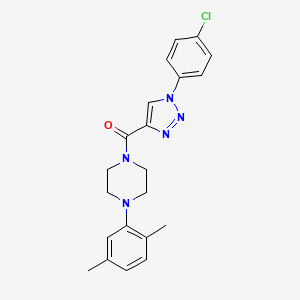
![(E)-3-((5-(cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2995057.png)
![4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2995059.png)

